3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride

SARS-CoV-2 nsp14 targeted protein degradation

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride (JC19) is a bifunctional covalent probe with dual chloroacetamide and sulfonyl fluoride electrophiles, enabling engagement of both cysteine and serine residues. Unlike generic single-warhead inhibitors (e.g., PMSF, AEBSF), this compound's dual-electrophile architecture drives potent SARS-CoV-2 nsp14 degradation (DC50 8.7 μM) and unique proteome-wide labeling. Essential for targeted covalent probe development, chemoproteomic selectivity profiling, and SAR campaigns exploring dual-warhead covalent inhibitors/degraders. Insist on this specific bifunctional scaffold—substitution with single-warhead analogs abolishes target depletion efficiency.

Molecular Formula C8H7ClFNO3S
Molecular Weight 251.66 g/mol
CAS No. 658-97-9
Cat. No. B6613041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride
CAS658-97-9
Molecular FormulaC8H7ClFNO3S
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CCl
InChIInChI=1S/C8H7ClFNO3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)
InChIKeyKQSHMTAZDJGFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride (CAS 658-97-9) – Key Specifications and Procurement Considerations


3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride (CAS 658-97-9), also known as JC19, is a bifunctional aryl sulfonyl fluoride featuring both a chloroacetamide and a sulfonyl fluoride warhead [1]. This dual-electrophile architecture enables covalent engagement with distinct nucleophilic residues, particularly cysteine and serine, positioning the compound as a versatile covalent probe in chemical biology [2]. Its molecular formula is C8H7ClFNO3S, with a molecular weight of 251.66 g/mol, and it is supplied as a solid requiring storage at -20°C for long-term stability [3].

Why 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride Cannot Be Replaced by Common Sulfonyl Fluoride Protease Inhibitors


Generic substitution with broad-spectrum sulfonyl fluoride inhibitors (e.g., PMSF, AEBSF) is inappropriate for applications requiring the specific covalent engagement profile of 3-(2-chloroacetamido)benzene-1-sulfonyl fluoride. Unlike standard serine protease inhibitors that rely on a single sulfonyl fluoride warhead, this compound incorporates both a chloroacetamide and a sulfonyl fluoride electrophile, enabling dual cysteine and serine reactivity [1]. Substitution with single-warhead analogs fails to replicate the distinct protein degradation phenotype observed with this compound; studies demonstrate that analogs lacking either electrophile exhibit significantly attenuated or abolished target depletion efficiency [2]. For procurement in targeted covalent probe development or chemoproteomic applications, this compound's bifunctional architecture constitutes a non-interchangeable feature.

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride – Quantitative Differentiation Evidence for Scientific Selection


DC50 for SARS-CoV-2 nsp14 Degradation in HEK293T Cells

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride (JC19) induces degradation of SARS-CoV-2 nsp14 with a DC50 of 8.717 μM (95% CI: 5.302–13.85 μM) in HEK293T cells [1]. In contrast, structurally related analogs lacking either the chloroacetamide or sulfonyl fluoride warhead (e.g., JC18, JC17, EN450) exhibit no quantifiable degradation of nsp14 under identical assay conditions, demonstrating that both electrophiles are essential for activity [2].

SARS-CoV-2 nsp14 targeted protein degradation covalent probe

Inhibition of Clr Serine Protease – IC50 Value

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride inhibits Clr serine protease with an IC50 value reported in the micromolar range (exact value requires access to BindingDB entry ChEMBL_40167) [1]. While direct comparator data for this specific target are not available in the public domain, the compound's activity against Clr distinguishes it from many common sulfonyl fluoride inhibitors (e.g., PMSF, AEBSF) which exhibit different serine protease selectivity profiles [2].

serine protease Clr complement system covalent inhibitor

Dual Warhead Requirement for Covalent Target Engagement

Chemoproteomic profiling using isoTOP-ABPP revealed that 3-(2-chloroacetamido)benzene-1-sulfonyl fluoride (JC19) engages multiple cysteine residues across SARS-CoV-2 nonstructural proteins, including nsp14 C11 and C272 [1]. Analog compounds possessing only the chloroacetamide warhead (e.g., KB2, KB3) exhibit distinct cysteine labeling patterns and do not induce nsp14 degradation, confirming that the sulfonyl fluoride moiety is essential for the compound's unique proteome-wide reactivity fingerprint [2].

chemoproteomics covalent fragment cysteine labeling structure-activity relationship

Physicochemical Differentiation from Common Sulfonyl Fluoride Inhibitors

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride exhibits a melting point of 86°C (solvated in ethanol/water/benzene) and a predicted boiling point of 427.2±30.0°C at 760 mmHg . In contrast, PMSF (phenylmethylsulfonyl fluoride) has a melting point of 92-94°C and is notably unstable in aqueous solutions (half-life ~30 min at pH 7.5), while AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) is water-soluble and stable in aqueous buffers . The target compound's distinct solubility profile (soluble in DMSO; requires storage at -20°C for long-term stability) [1] necessitates different handling protocols compared to water-soluble AEBSF or unstable PMSF.

solubility stability formulation procurement

Optimal Application Scenarios for 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride Based on Verified Differentiation Evidence


Targeted Degradation of SARS-CoV-2 nsp14 for Antiviral Target Validation

This compound is optimally deployed in studies investigating the degradation of SARS-CoV-2 nsp14, a key viral exonuclease involved in immune evasion and replication fidelity. Its demonstrated DC50 of 8.7 μM for nsp14 degradation in HEK293T cells [1] supports its use as a chemical probe for validating nsp14 as a therapeutic target and for elucidating the cellular consequences of nsp14 depletion.

Chemoproteomic Profiling of Dual-Electrophile Covalent Fragments

This compound serves as a benchmark bifunctional covalent fragment for chemoproteomic studies aimed at understanding how dual-electrophile architectures influence target engagement and proteome-wide reactivity. Its unique cysteine labeling pattern, distinct from single-warhead fragments [1], makes it valuable for profiling the selectivity determinants of covalent probes and for developing fragment-based covalent ligand discovery platforms.

Serine Protease Inhibition in Complement Pathway Studies

The compound's demonstrated inhibition of Clr serine protease [1] positions it as a candidate covalent probe for investigating the complement system. While direct comparator data are limited, its activity against Clr distinguishes it from broad-spectrum inhibitors like PMSF and AEBSF, suggesting utility in studies requiring selective engagement of complement pathway proteases.

Structure-Activity Relationship (SAR) Studies of Bifunctional Covalent Warheads

This compound is an essential reference molecule for SAR campaigns exploring the design of covalent inhibitors and degraders bearing dual electrophilic warheads. The availability of structurally defined analogs (e.g., JC18, JC17, EN450) with precisely altered warhead composition [1] enables systematic interrogation of how each electrophile contributes to potency, selectivity, and degradation efficiency.

Technical Documentation Hub

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